4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2197053-25-9
VCID: VC2780516
InChI: InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl
Molecular Formula: C17H15ClN2O2S2
Molecular Weight: 378.9 g/mol

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole

CAS No.: 2197053-25-9

Cat. No.: VC2780516

Molecular Formula: C17H15ClN2O2S2

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole - 2197053-25-9

Specification

CAS No. 2197053-25-9
Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.9 g/mol
IUPAC Name 4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-methylphenyl)sulfonylpyrazole
Standard InChI InChI=1S/C17H15ClN2O2S2/c1-12-6-8-16(9-7-12)24(21,22)20-11-17(13(2)19-20)23-15-5-3-4-14(18)10-15/h3-11H,1-2H3
Standard InChI Key BIMFVQWTKFSXRS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=N2)C)SC3=CC(=CC=C3)Cl

Introduction

Synthesis

The synthesis of 4-[(3-Chlorophenyl)thio]-3-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole typically involves multi-step reactions using readily available reagents. Below is a generalized synthetic pathway:

  • Starting Materials:

    • 3-chlorothiophenol

    • Methylhydrazine

    • 4-methylbenzenesulfonyl chloride

  • General Procedure:

    • The reaction begins with the formation of a pyrazole ring through cyclization of methylhydrazine with a suitable diketone precursor.

    • The thiol group from 3-chlorothiophenol is introduced via a nucleophilic substitution reaction.

    • Finally, sulfonation with 4-methylbenzenesulfonyl chloride yields the target compound.

  • Reaction Conditions:

    • Solvents: Ethanol or dimethylformamide (DMF)

    • Catalysts: Triethylamine or potassium carbonate

    • Temperature: Reflux conditions are often employed.

Characterization Techniques

The structure and purity of the compound are typically confirmed using the following analytical techniques:

Spectroscopic Analysis

  • NMR (Nuclear Magnetic Resonance):
    Proton (1^1H) and carbon (13^13C) NMR spectra reveal characteristic chemical shifts for the pyrazole ring, methyl groups, and aromatic substituents.

  • IR (Infrared Spectroscopy):
    Key absorption bands include:

    • Sulfonyl group (SO2SO_2) stretching vibrations at ~1150–1350 cm1^{-1}.

    • C-S stretching from the thiophenyl group.

Mass Spectrometry (MS):

  • Confirms molecular weight and fragmentation pattern.

X-ray Crystallography:

  • Provides precise three-dimensional structural confirmation, including bond lengths and angles.

Potential Applications

The compound's structural features suggest potential applications in various fields:

Pharmaceutical Research

  • Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. The presence of sulfonyl and chlorothiophenyl groups may enhance bioactivity.

Agricultural Chemistry

  • Compounds with similar structures are often explored as herbicides or fungicides due to their ability to inhibit key enzymatic pathways in pests.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC16H13ClN2O2S2
Molecular Weight364.87 g/mol
SolubilitySoluble in polar organic solvents
Melting PointNot reported; varies with synthesis
Key Functional GroupsPyrazole, sulfonyl, chlorothiophenyl

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